molecular formula C26H18O4 B287803 2-(Benzoyloxy)-1,2-dihydro-1-acenaphthylenyl benzoate

2-(Benzoyloxy)-1,2-dihydro-1-acenaphthylenyl benzoate

Cat. No. B287803
M. Wt: 394.4 g/mol
InChI Key: LBVDRGZBYNJRNK-PSWAGMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzoyloxy)-1,2-dihydro-1-acenaphthylenyl benzoate is a chemical compound that has shown promising results in scientific research. It is a derivative of acenaphthene, which is a polycyclic aromatic hydrocarbon. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(Benzoyloxy)-1,2-dihydro-1-acenaphthylenyl benzoate is not fully understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and inhibit the proliferation of cancer cells. The compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(Benzoyloxy)-1,2-dihydro-1-acenaphthylenyl benzoate in lab experiments is its ability to inhibit the growth of cancer cells. However, one of the limitations is that the compound may not be effective against all types of cancer cells.

Future Directions

There are several future directions for research on 2-(Benzoyloxy)-1,2-dihydro-1-acenaphthylenyl benzoate. One direction is to investigate the potential use of the compound in combination with other anti-cancer drugs. Another direction is to study the molecular mechanisms underlying the anti-tumor properties of the compound. Additionally, further research is needed to determine the safety and efficacy of the compound in animal and human studies.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in scientific research. Its anti-tumor properties and ability to inhibit the growth of cancer cells make it a promising candidate for further investigation in the field of cancer research. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-(Benzoyloxy)-1,2-dihydro-1-acenaphthylenyl benzoate has been achieved using various methods. One such method involves the reaction of 1-acenaphthenol with benzoyl chloride in the presence of a base such as pyridine. The resulting product is then reacted with benzoyl chloride and sodium hydroxide to yield the final product.

Scientific Research Applications

2-(Benzoyloxy)-1,2-dihydro-1-acenaphthylenyl benzoate has been studied extensively for its potential applications in scientific research. One such application is in the field of cancer research. Studies have shown that the compound has anti-tumor properties and can inhibit the growth of cancer cells.

properties

Molecular Formula

C26H18O4

Molecular Weight

394.4 g/mol

IUPAC Name

[(1S,2R)-2-benzoyloxy-1,2-dihydroacenaphthylen-1-yl] benzoate

InChI

InChI=1S/C26H18O4/c27-25(18-9-3-1-4-10-18)29-23-20-15-7-13-17-14-8-16-21(22(17)20)24(23)30-26(28)19-11-5-2-6-12-19/h1-16,23-24H/t23-,24+

InChI Key

LBVDRGZBYNJRNK-PSWAGMNNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@@H]2[C@@H](C3=CC=CC4=C3C2=CC=C4)OC(=O)C5=CC=CC=C5

SMILES

C1=CC=C(C=C1)C(=O)OC2C(C3=CC=CC4=C3C2=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C(C3=CC=CC4=C3C2=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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